8-Fluoro-6-methylquinoline-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
8-fluoro-6-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-2-9-4-8(6-14)5-13-11(9)10(12)3-7/h2-6H,1H3 |
InChI Key |
RPHPCNUAXLAXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoro 6 Methylquinoline 3 Carbaldehyde
Retrosynthetic Analysis of 8-Fluoro-6-methylquinoline-3-carbaldehyde
Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available precursors. actascientific.com For this compound, two primary disconnection approaches, based on common quinoline (B57606) syntheses, are most logical.
Approach A: Friedländer-type Disconnection
This approach involves disconnecting the bonds formed during a Friedländer condensation. The key disconnection is made across the N1-C2 and C3-C4 bonds of the pyridine (B92270) ring. This leads to two precursor fragments: a substituted 2-aminobenzaldehyde (B1207257) and a three-carbon carbonyl compound.
Target: this compound
Precursors: 2-Amino-3-fluoro-5-methylbenzaldehyde and a synthon for a 2-formyl acetaldehyde (B116499) (e.g., malonaldehyde bis(dimethyl acetal) or a similar protected equivalent).
This strategy is advantageous as it builds the pyridine ring onto a pre-functionalized benzene (B151609) ring, ensuring the correct placement of the fluoro and methyl substituents. The challenge often lies in the synthesis and stability of the required polysubstituted 2-aminobenzaldehyde.
Approach B: Skraup/Doebner-Miller-type Disconnection
This alternative strategy disconnects the bonds formed in Skraup or Doebner-Miller type reactions, specifically the N1-C8a and C4-C4a bonds. This deconstruction leads to a substituted aniline (B41778) and a three-carbon α,β-unsaturated aldehyde.
Target: this compound
Precursors: 2-Fluoro-4-methylaniline (B1213500) and a suitable α,β-unsaturated aldehyde that can introduce the C3-carbaldehyde group, such as 2-formylacrolein or a protected version thereof.
This approach uses a simpler aniline derivative. However, the regioselectivity of the cyclization can be a concern, and the harsh, acidic conditions of these reactions might not be compatible with all functional groups.
Established Strategies for Quinoline Core Construction Relevant to Functionalized Analogues
The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions developed in the late 19th century still in wide use today. nih.gov These methods can be adapted to produce a wide variety of substituted quinolines, including fluorinated and methylated analogues.
The classical methods for quinoline synthesis, such as the Skraup, Friedländer, Doebner-Miller, and Pfitzinger reactions, each offer distinct advantages and disadvantages for the preparation of a specific target like this compound. nih.gov
The Skraup synthesis is a robust method for producing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). numberanalytics.com The reaction mechanism begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. nih.gov The aniline then undergoes a conjugate addition to the acrolein. numberanalytics.com This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to the quinoline product. numberanalytics.com
To synthesize a fluoroquinoline derivative, a corresponding fluoroaniline (B8554772) would be used as the starting material. For example, reacting 2-fluoro-4-methylaniline under Skraup conditions would be a plausible route to the 8-fluoro-6-methylquinoline (B1359758) core. However, the classic Skraup reaction typically yields quinolines that are unsubstituted at the 2-, 3-, and 4-positions. rsc.org Achieving a C3-carbaldehyde substituent would require a modified C3-synthon in place of glycerol, which deviates from the traditional Skraup protocol. Furthermore, the reaction is known for being extremely exothermic and can produce significant amounts of tarry byproducts. nih.gov Modern modifications, such as using microwave irradiation, have been shown to improve yields and reduce reaction times. researchgate.net
Table 1: Overview of the Skraup Synthesis
| Feature | Description |
|---|---|
| Reaction Name | Skraup Synthesis |
| Key Reactants | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) |
| Typical Conditions | Strong acid (H₂SO₄), high temperature |
| Product Type | Primarily quinolines unsubstituted at C2, C3, and C4 |
| Relevance | Can be used to form the 8-fluoro-6-methylquinoline core from 2-fluoro-4-methylaniline, but does not directly install the C3-carbaldehyde group. |
The Friedländer synthesis is one of the most direct and versatile methods for preparing substituted quinolines. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (a carbon adjacent to a carbonyl group). jk-sci.comresearchgate.net The reaction can be catalyzed by either acids or bases. wikipedia.org
Two primary mechanisms are proposed: one begins with an aldol (B89426) condensation followed by cyclization and imine formation, while the other starts with the formation of a Schiff base between the reactants, followed by an intramolecular aldol-type condensation. wikipedia.org This method's primary advantage is its regiochemical control, as the substitution pattern of the product is directly determined by the reactants.
For the synthesis of this compound, the Friedländer approach would involve the condensation of 2-amino-3-fluoro-5-methylbenzaldehyde with a compound that can provide the C2, C3, and C4 atoms of the quinoline ring, along with the C3-aldehyde. A suitable reaction partner could be a protected form of 2-formylacetaldehyde. The main limitation of this method can be the accessibility and stability of the required polysubstituted 2-aminobenzaldehyde starting material. researchgate.net
Table 2: Overview of the Friedländer Synthesis
| Feature | Description |
|---|---|
| Reaction Name | Friedländer Synthesis |
| Key Reactants | 2-Aminoaryl aldehyde or ketone, Compound with an active α-methylene group |
| Typical Conditions | Acid or base catalysis (e.g., p-toluenesulfonic acid, NaOH), often under reflux |
| Product Type | Polysubstituted quinolines |
| Relevance | A highly convergent and regioselective route to the target compound, provided the 2-amino-3-fluoro-5-methylbenzaldehyde precursor is available. |
The Doebner-Miller reaction is a modification of the Skraup synthesis and is considered one of the most common routes to 2- and/or 4-substituted quinolines. nih.govwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can also be generated in situ from the aldol condensation of two aldehyde or ketone molecules. wikipedia.org
The reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization onto the aromatic ring, dehydration, and subsequent oxidation to yield the quinoline product. wikipedia.org To synthesize this compound, one could envision reacting 2-fluoro-4-methylaniline with an appropriately substituted α,β-unsaturated aldehyde. This method is often more flexible than the Skraup reaction in terms of the substitution patterns it can generate. However, the original methods were often plagued by low yields due to the acid-catalyzed polymerization of the carbonyl reactant. nih.gov Modern approaches, such as using flow chemistry, have been developed to improve efficiency and yield. researchgate.net
Table 3: Overview of the Doebner-Miller Reaction
| Feature | Description |
|---|---|
| Reaction Name | Doebner-Miller Reaction |
| Key Reactants | Aniline, α,β-Unsaturated carbonyl compound |
| Typical Conditions | Acid-catalyzed (Lewis or Brønsted acids) |
| Product Type | 2- and/or 4-substituted quinolines |
| Relevance | A viable route using a substituted aniline, but requires a specific α,β-unsaturated aldehyde to install the C3-carbaldehyde group. |
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgijsr.net The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org
Table 4: Overview of the Pfitzinger Synthesis
| Feature | Description |
|---|---|
| Reaction Name | Pfitzinger Synthesis |
| Key Reactants | Isatin, Carbonyl compound with an α-methylene group, Base (e.g., KOH) |
| Typical Conditions | Strong base, protic solvents |
| Product Type | Quinoline-4-carboxylic acids |
| Relevance | An indirect route. It could produce a similarly substituted quinoline core, but with a C4-carboxylic acid that would require subsequent modification. |
Introduction of the Formyl Group (–CHO) at the C3 Position
Once the 8-fluoro-6-methylquinoline core is assembled, the next critical step is the introduction of the aldehyde (formyl) group at the C3 position. This is typically achieved through electrophilic substitution on the electron-rich pyridine ring of the quinoline system.
The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netorganic-chemistry.org It is particularly well-suited for the synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. niscpr.res.in The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijsr.netchemijournal.com
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich ring, followed by hydrolysis of the resulting iminium intermediate to yield the aldehyde. ijsr.netorganic-chemistry.org This method is advantageous as it is generally mild, economical, and efficient. ijsr.net For the synthesis of quinoline-3-carbaldehydes, the reaction can be performed on a pre-formed quinoline or, more directly, by the cyclization of an acetanilide (B955) derivative under Vilsmeier conditions, which simultaneously forms the quinoline ring and introduces the formyl group. niscpr.res.in This one-pot procedure is a powerful tool for constructing functionalized quinolines. niscpr.res.in
While the Vilsmeier-Haack reaction is prevalent, other formylation methods exist, though their applicability and selectivity for quinoline-3-carbaldehyde synthesis can vary.
Reimer-Tiemann Reaction : This reaction is primarily used for the ortho-formylation of phenols, using chloroform (B151607) in a basic solution. mychemblog.comwikipedia.org The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.orgnumberanalytics.com The reaction's selectivity for the ortho position is a key feature. mychemblog.com While highly effective for phenols and other electron-rich hydroxy-aromatics and heterocycles like indoles and pyrroles, its application to non-activated quinolines for C3-formylation is less common. wikipedia.orgnih.gov For hydroxyquinolines, formylation typically occurs at positions activated by the hydroxyl group (e.g., C5 or C7 on an 8-hydroxyquinoline). nih.gov
Duff Reaction : The Duff reaction is another method for the formylation of aromatic compounds, specifically targeting electron-rich systems like phenols. wikipedia.orgsynarchive.com It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid). synarchive.comresearchgate.net The reaction mechanism involves the formation of an iminium ion from HMTA, which acts as the electrophile. wikipedia.org Like the Reimer-Tiemann reaction, it preferentially formylates the position ortho to a directing hydroxyl group. synarchive.comrsc.org Its utility for the direct C3-formylation of a non-hydroxylated quinoline core is limited due to the need for a strongly activating group. wikipedia.org
| Reaction Name | Reagents | Reactive Electrophile | Selectivity/Substrate Scope |
| Vilsmeier-Haack | DMF + POCl₃ | Iminium salt (Vilsmeier reagent) | Effective for electron-rich aromatics and heterocycles; widely used for quinoline-3-carbaldehydes. ijsr.netorganic-chemistry.org |
| Reimer-Tiemann | CHCl₃ + Base | Dichlorocarbene (:CCl₂) | Primarily for ortho-formylation of phenols and activated heterocycles. mychemblog.comwikipedia.org |
| Duff Reaction | Hexamethylenetetramine (HMTA) + Acid | Iminium ion | Primarily for ortho-formylation of phenols and other highly activated aromatics. wikipedia.orgsynarchive.com |
Advanced and Modern Synthetic Approaches for Diversification
Modern synthetic chemistry offers powerful tools for constructing complex molecules and diversifying existing scaffolds. These methods provide alternative and often more efficient routes to functionalized quinolines.
Transition Metal-Catalyzed Cross-Coupling Reactions for Halogenated Quinoline Precursors
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example.
Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. yonedalabs.comlibretexts.org This method is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boron reagents. libretexts.org In the context of quinoline synthesis, this reaction is exceptionally useful for functionalizing a pre-existing quinoline core. nih.gov For instance, a halogenated precursor, such as 3-bromo-8-fluoro-6-methylquinoline, could be coupled with various organoboron reagents to introduce a wide array of substituents at the C3 position. Conversely, a suitably functionalized boronic acid on the quinoline ring can be coupled with different aryl or alkyl halides. researchgate.net This strategy allows for the late-stage diversification of the quinoline scaffold, enabling the rapid synthesis of analog libraries. nih.govnih.gov
Oxidative Annulation Strategies for Quinoline Ring Formation
Recent advancements in synthetic methodology have led to the development of oxidative annulation strategies, which often rely on transition-metal catalysis to construct heterocyclic rings through C-H bond activation. mdpi.comscilit.comsciprofiles.com These methods are highly atom-economical and can reduce the need for pre-functionalized starting materials. acs.org
For quinoline synthesis, oxidative annulation techniques can involve the coupling of anilines with various partners like alcohols or olefins. mdpi.com For example, rhodium(III)-catalyzed oxidative annulation can be used to synthesize quinolines from pyridines and alkynes through a cascade of C-H activation steps. acs.org These modern approaches provide direct and efficient pathways to polysubstituted quinolines, offering an alternative to traditional multi-step sequences. mdpi.comscilit.comsciprofiles.com
Multicomponent Reactions (MCRs) for Complex Quinoline Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, embodying the principles of atom economy and procedural simplicity. sciopen.comnih.gov Various MCRs, such as the Povarov, Doebner-von Miller, and Friedländer reactions, are well-established for the synthesis of the quinoline core and can be adapted for the synthesis of this compound. sciopen.commdpi.comdntb.gov.ua
The Povarov reaction, for instance, typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. dntb.gov.ua For the target molecule, a plausible MCR approach would involve the reaction of 2-fluoro-4-methylaniline with appropriate reactants to construct the substituted quinoline ring system in a convergent manner. sciopen.com The versatility of MCRs allows for the introduction of diverse functional groups and substitution patterns, making them a powerful tool for generating libraries of quinoline derivatives. sciopen.comnih.gov
| Reaction Name | Typical Reactants | Key Features | Potential for Target Synthesis |
|---|---|---|---|
| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Forms tetrahydroquinoline precursors; high atom economy. dntb.gov.ua | Adaptable using 2-fluoro-4-methylaniline to build the core structure. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A classic method for synthesizing 2-substituted quinolines. dntb.gov.ua | Could be modified to introduce the required substituents on the benzene ring. |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl Compound | A straightforward and reliable method for polysubstituted quinolines. acs.orgacs.org | Highly relevant if a suitable 2-amino-3-fluorobenzaldehyde (B155958) derivative is used as a precursor. |
Photocatalytic and Visible-Light-Mediated Synthesis of Heterocyclic Aldehydes
Visible-light photocatalysis has emerged as a powerful green chemistry tool, utilizing photons as a clean energy source to drive chemical transformations under mild conditions. rsc.orgrsc.org This methodology is increasingly applied to the synthesis of N-heterocyclic compounds, including quinolines. rsc.org The synthesis of heterocyclic aldehydes, in particular, can be achieved through various photocatalytic strategies, such as the formylation of C-H bonds or the oxidation of methyl groups. nih.govresearchgate.net
For the synthesis of this compound, a visible-light-mediated approach could involve the late-stage functionalization of a pre-formed 8-fluoro-6-methylquinoline scaffold. acs.orgudel.edu For example, a photocatalytic reaction could facilitate the introduction of the formyl group at the C3 position. Metal-free, visible-light-mediated radical azidation of cyclopropenes has also been reported as a pathway to quinoline synthesis. Such methods avoid the harsh reagents and high temperatures associated with many classical syntheses, reducing waste and improving the environmental profile of the process. rsc.orgrsc.org The use of iridium photocatalysts, for example, has been demonstrated in the light-mediated cyclization of 2-vinylanilines and conjugated aldehydes to yield quinoline derivatives.
Green Chemistry Principles in the Synthesis of this compound and Related Intermediates
The integration of green chemistry principles into synthetic protocols is essential for sustainable chemical manufacturing. This involves the use of safer solvents, environmentally friendly catalysts, and energy-efficient reaction conditions to minimize environmental impact. acs.org
Solvent-Free Methodologies and Green Solvents (e.g., water, ethanol)
A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal approach. Several protocols for quinoline synthesis have been successfully developed under solvent-free conditions, often in conjunction with microwave irradiation or nanocatalysts. These methods not only reduce solvent waste but can also lead to shorter reaction times and improved yields.
When a solvent is necessary, green alternatives like water and ethanol (B145695) are preferred due to their low toxicity, availability, and minimal environmental impact. acs.org Water, with its unique physicochemical properties, can promote certain organic reactions. The use of greener solvents like ethanol has been shown to be effective in the synthesis of various quinoline analogs, aligning with the principles of sustainable chemistry. acs.org
Utilization of Environmentally Benign Catalysts (e.g., formic acid, TiO2 nanoparticles, polyoxomolybdate)
The replacement of toxic and hazardous catalysts with environmentally benign alternatives is a cornerstone of green synthesis. Formic acid has been explored as a versatile and eco-friendly catalyst for various organic transformations, including those leading to quinolines. It can also serve as a hydrogen source in transfer hydrogenation reactions for the synthesis of tetrahydroquinolines.
Nanocatalysts, such as titanium dioxide (TiO2) nanoparticles, offer advantages like high surface area, recyclability, and often milder reaction conditions. The application of nanocatalysts in quinoline synthesis is a growing field, providing efficient and sustainable alternatives to traditional catalysts.
Polyoxometalates (POMs), including polyoxomolybdates, are another class of promising green catalysts. sciopen.com Their adjustable acidity and redox properties make them suitable for a range of organic reactions, including the synthesis of N-heterocycles. sciopen.com While direct examples for quinoline synthesis are emerging, their successful application in synthesizing related heterocycles like quinazolines and quinazolinones highlights their potential. Bifunctional catalysts combining POMs with organic molecules are being designed for one-pot multicomponent reactions to produce complex heterocycles.
Energy-Efficient Protocols (e.g., Microwave-Assisted Synthesis, Ultrasonication-Mediated Reactions)
Energy efficiency is a key aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times (from hours to minutes), increased yields, and higher product purity compared to conventional heating methods. Numerous reports document the successful application of microwave irradiation in the synthesis of quinoline derivatives, including under solvent-free conditions.
Ultrasonication, another energy-efficient technique, utilizes the energy of sound waves to induce cavitation, which can enhance reaction rates and yields. Ultrasound-assisted synthesis has been effectively employed for producing quinoline derivatives, often under mild conditions and in shorter timeframes. nih.govacs.org For instance, the condensation reaction of isatin with ketones to form quinolines can be efficiently catalyzed by basic ionic liquids in aqueous media under ultrasonic irradiation. acs.org These energy-efficient methods represent a significant step towards more sustainable chemical production. nih.gov
| Protocol | Principle | Key Advantages | Reported Applications in Quinoline Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis (MAOS) | Uses microwave radiation for efficient heating. | Drastic reduction in reaction time, improved yields, higher purity. | Friedländer synthesis, multicomponent reactions, solvent-free synthesis. |
| Ultrasonication-Mediated Reactions | Uses acoustic cavitation to enhance chemical reactivity. | Shorter reaction times, milder conditions, improved yields. acs.org | Condensation reactions, synthesis of hybrid quinoline-imidazole derivatives. |
Chemical Reactivity and Derivatization of 8 Fluoro 6 Methylquinoline 3 Carbaldehyde
Transformations Involving the Aldehyde Functional Group at C3
The aldehyde group at the C3 position is the most reactive site for a variety of chemical transformations, including the formation of carbon-nitrogen and carbon-carbon bonds, as well as oxidation and reduction reactions.
Formation of Imines and Schiff Bases for Further Elaboration
The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation. nih.govwjpsonline.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. youtube.com For quinoline-based aldehydes, this reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis to accelerate the process. nih.gov The removal of water as it is formed can drive the equilibrium toward the imine product. mdpi.com
Schiff bases derived from quinoline-3-carbaldehydes are stable due to the conjugation of the imine group with the aromatic quinoline (B57606) system. ekb.eg These imines are not merely final products but are often used as intermediates for further synthetic modifications. For instance, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with various substituted anilines readily affords the corresponding N-phenylmethanimine derivatives. rsc.orgnih.gov This reactivity is directly applicable to 8-fluoro-6-methylquinoline-3-carbaldehyde.
Table 1: Examples of Schiff Base Formation This table is interactive. Click on the headers to sort.
| Reactant (Primary Amine) | Expected Product from this compound |
|---|---|
| Aniline (B41778) | N-phenyl-1-(8-fluoro-6-methylquinolin-3-yl)methanimine |
| p-Toluidine | N-(4-methylphenyl)-1-(8-fluoro-6-methylquinolin-3-yl)methanimine |
| Phenylhydrazine | 1-(8-fluoro-6-methylquinolin-3-yl)-N-(phenylamino)methanimine |
| Hydroxylamine | This compound oxime |
Nucleophilic Addition Reactions (e.g., Reduction to Alcohols, Grignard Reactions)
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. masterorganicchemistry.com This nucleophilic addition is a key reaction for converting the aldehyde into other functional groups, most notably alcohols. masterorganicchemistry.com
Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol is a common and straightforward transformation. Standard reducing agents like sodium borohydride (NaBH₄) are effective for this purpose. For example, various 4,6,8-triarylquinoline-3-carbaldehydes have been successfully reduced to their corresponding methanol derivatives by treatment with sodium borohydride in ethanol (B145695). nih.gov This method is expected to efficiently convert this compound into (8-fluoro-6-methylquinolin-3-yl)methanol.
Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react readily with aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.com This reaction provides a powerful tool for introducing a wide range of substituents at the C3-position of the quinoline ring system.
Table 2: Nucleophilic Addition Reactions This table is interactive. Click on the headers to sort.
| Reagent | Reaction Type | Expected Product from this compound |
|---|---|---|
| Sodium borohydride (NaBH₄) | Reduction | (8-Fluoro-6-methylquinolin-3-yl)methanol |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Addition | 1-(8-Fluoro-6-methylquinolin-3-yl)ethanol |
| Phenylmagnesium bromide (C₆H₅MgBr) | Grignard Addition | Phenyl(8-fluoro-6-methylquinolin-3-yl)methanol |
Condensation Reactions (e.g., Wittig, Knoevenagel)
Condensation reactions are vital for forming carbon-carbon double bonds from carbonyl compounds.
Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde into an alkene. This reaction is highly versatile and has been employed to synthesize styrylquinoline-based compounds from quinoline-3-carbaldehyde for applications such as imaging probes. nih.gov
Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde reacts with a compound containing an active methylene group (a C-H bond adjacent to two electron-withdrawing groups) in the presence of a basic catalyst. sigmaaldrich.com This reaction, often followed by spontaneous dehydration, yields an α,β-unsaturated product. sigmaaldrich.com The Knoevenagel condensation has been used in cascade reactions with ortho-azidobenzaldehydes to assemble the quinoline core itself, demonstrating its utility in heterocyclic synthesis. nih.govresearchgate.net
Table 3: Condensation Reactions of the Aldehyde Group This table is interactive. Click on the headers to sort.
| Reaction Type | Reagent Example | Expected Product from this compound |
|---|---|---|
| Wittig Reaction | Methyltriphenylphosphonium bromide | 8-Fluoro-6-methyl-3-vinylquinoline |
| Knoevenagel Condensation | Malononitrile | 2-( (8-Fluoro-6-methylquinolin-3-yl)methylene)malononitrile |
| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-((8-fluoro-6-methylquinolin-3-yl)methylene)malonate |
Oxidation to the Corresponding Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid. While various oxidizing agents can accomplish this, a notable method involves the use of iodine in methanol with potassium carbonate. This procedure was used to convert 2-chloro-3-formylquinolines into their corresponding methyl esters, which can then be hydrolyzed under acidic conditions to yield the final carboxylic acids. rsc.org This two-step process offers a reliable route to 8-fluoro-6-methylquinoline-3-carboxylic acid from the parent aldehyde.
Reactivity of the Fluoro and Methyl Substituents on the Quinoline Ring System
While the aldehyde group is the primary site of reactivity, the substituents on the benzene (B151609) portion of the quinoline ring also influence the molecule's chemical behavior.
Nucleophilic Aromatic Substitution of the Fluorine Atom
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex). libretexts.org For SₙAr to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.org
In this compound, the fluorine atom is at the C8 position. The quinoline ring system itself is electron-deficient, and the aldehyde group at C3 further withdraws electron density. This electronic setup activates the ring toward nucleophilic attack. Fluorine is an excellent leaving group in SₙAr reactions, often showing greater reactivity than other halogens like chlorine or bromine. rsc.org Therefore, the fluorine atom at C8 can be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, or amines, to generate new 8-substituted quinoline derivatives.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions This table is interactive. Click on the headers to sort.
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Alkoxide | Sodium methoxide (NaOCH₃) | 8-Methoxy-6-methylquinoline-3-carbaldehyde |
| Amine | Piperidine | 8-(Piperidin-1-yl)-6-methylquinoline-3-carbaldehyde |
| Thiolate | Sodium thiophenoxide (NaSPh) | 8-(Phenylthio)-6-methylquinoline-3-carbaldehyde |
Functionalization at the Methyl Group
The methyl group at the 6-position of this compound is a key site for derivatization, allowing for the introduction of a variety of functional groups that can modulate the molecule's properties. The primary reactions at this position involve benzylic halogenation and oxidation.
Benzylic halogenation, typically with N-bromosuccinimide (NBS), is a standard method for introducing a halogen atom to the methyl group. acs.org This reaction is usually initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a free radical mechanism. The resulting halomethylquinoline can then serve as a versatile intermediate for further nucleophilic substitution reactions.
Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, depending on the oxidant and reaction conditions. Selenium dioxide is a common reagent for the oxidation of methylquinolines to quinoline aldehydes. tandfonline.com The reaction is typically carried out in a solvent like dioxane. Another approach involves the use of nickel peroxide in an aqueous basic solution, which has been shown to oxidize methylquinoline carboxylic acids to quinoline dicarboxylic acids. tandfonline.com The choice of oxidant is crucial to control the extent of oxidation. For instance, milder oxidizing agents or specific reaction conditions can selectively yield the corresponding alcohol. Catalytic aerobic oxidation using a palladium-2,6-pyridinedicarboxylic acid system has also been reported for the acetoxylation of 8-methylquinolines.
The functionalization of the methyl group can also be achieved through C-H activation strategies. Metal-free approaches for the functionalization of C(sp³)–H bonds in methylquinolines have been developed, offering a mild way to form new carbon-carbon and carbon-nitrogen bonds. nih.gov For example, a reaction involving iodine and tert-butyl hydroperoxide (TBHP) in DMSO can be used to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.gov
Below is a table summarizing potential functionalization reactions at the methyl group of this compound, based on analogous reactions with other methylquinolines.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, reflux | 8-Fluoro-6-(bromomethyl)quinoline-3-carbaldehyde | acs.org |
| Oxidation to Aldehyde | Selenium Dioxide (SeO₂), Dioxane, reflux | 8-Fluoro-3-formylquinoline-6-carbaldehyde | tandfonline.com |
| Oxidation to Carboxylic Acid | Nickel Peroxide, aq. NaOH, 25°C | 3-Formyl-8-fluoroquinoline-6-carboxylic acid | tandfonline.com |
| C-H Amination | Pd(OAc)₂, NBS, CH₃CN | 8-Fluoro-6-(aminomethyl)quinoline-3-carbaldehyde derivatives | researchgate.net |
Cross-Coupling Reactions on the Quinoline Core for Further Substitutions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive modification of the quinoline core of this compound. The most common palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orgwikipedia.org
The feasibility of these reactions on the quinoline core of the target molecule largely depends on the presence and position of a suitable halide or triflate leaving group. While the 8-fluoro substituent is generally not reactive enough for standard palladium-catalyzed cross-coupling, the introduction of a more reactive halogen (Cl, Br, I) at other positions of the quinoline ring would open up avenues for such transformations. For instance, if a bromo or iodo substituent were present at the 5- or 7-position, a variety of aryl, vinyl, or alkynyl groups could be introduced.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.org It is widely used to form biaryl compounds. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The Suzuki-Miyaura coupling of halo-quinolines with various boronic acids has been extensively reported. researchgate.netresearchgate.net
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium salt and requires a base. Intramolecular Heck coupling has been utilized in the synthesis of substituted quinolines. nih.govrsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The Sonogashira coupling of halo-quinolines has been used to introduce alkynyl substituents. libretexts.org
The following table provides hypothetical examples of cross-coupling reactions on a halo-substituted derivative of this compound.
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Suzuki-Miyaura Coupling | 7-Bromo-8-fluoro-6-methylquinoline-3-carbaldehyde | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, reflux | 8-Fluoro-6-methyl-7-phenylquinoline-3-carbaldehyde | researchgate.netresearchgate.net |
| Heck Coupling | 7-Bromo-8-fluoro-6-methylquinoline-3-carbaldehyde | Styrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100°C | 8-Fluoro-6-methyl-7-styrylquinoline-3-carbaldehyde | nih.govrsc.org |
| Sonogashira Coupling | 7-Bromo-8-fluoro-6-methylquinoline-3-carbaldehyde | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, reflux | 8-Fluoro-6-methyl-7-(phenylethynyl)quinoline-3-carbaldehyde | libretexts.org |
Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems
The aldehyde group at the 3-position of this compound is a versatile handle for the construction of fused heterocyclic systems through cyclization and annulation reactions. These reactions can proceed via either intramolecular or intermolecular pathways.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions typically involve the reaction of the aldehyde group with a nucleophilic center present on a side chain attached to another position of the quinoline ring. For this to occur, the this compound would first need to be functionalized to introduce a suitable reactive partner.
For example, a side chain containing a primary amine, a thiol, or an active methylene group could be introduced at a nearby position (e.g., the 2- or 4-position). Subsequent reaction with the aldehyde at the 3-position would lead to the formation of a new fused ring. An example of this strategy is the synthesis of pyrrolo[3,4-b]quinolin-3-one from 2-chloroquinoline-3-carbaldehyde by reaction with formamide, where an initial condensation is followed by intramolecular cyclization. rsc.org
Another potential intramolecular pathway could involve a Heck-type coupling. If an appropriate alkene-containing side chain is introduced onto the quinoline core, an intramolecular Heck reaction could lead to the formation of a new carbocyclic or heterocyclic ring fused to the quinoline system. nih.govrsc.org
Intermolecular Annulation Reactions with External Reagents
Intermolecular annulation reactions involve the reaction of this compound with an external reagent that contains two reactive sites, leading to the formation of a new fused ring. The aldehyde group at the 3-position is electrophilic and can react with a variety of nucleophiles.
A common strategy involves the condensation of the aldehyde with a binucleophile. For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-b]quinolines. nih.gov The initial step is the formation of a hydrazone, which then undergoes intramolecular cyclization. Similarly, reaction with compounds containing an amino group and an active methylene group can lead to the formation of various fused pyridone and pyranone systems.
Multicomponent reactions are also a powerful tool for the synthesis of fused heterocyclic systems from quinoline-3-carbaldehydes. nih.gov These reactions involve the simultaneous reaction of three or more components to form a complex product in a single step. For instance, the reaction of a 2-chloroquinoline-3-carbaldehyde with an amine and a compound with an active methylene group can lead to the formation of fused pyrimidine derivatives.
The following table summarizes some potential intermolecular annulation reactions of this compound based on the reactivity of analogous quinoline-3-carbaldehydes.
| Fused Heterocycle | External Reagent(s) | General Conditions | Reference |
| Pyrazolo[3,4-b]quinoline | Hydrazine hydrate | Ethanol, reflux | nih.gov |
| Pyrrolo[3,4-b]quinolin-3-one | Formamide | Formic acid, ethanol, reflux | rsc.org |
| Thieno[2,3-b]quinoline | Ethyl thioglycolate | Base, solvent | - |
| Pyrano[2,3-b]quinoline | Malononitrile, active methylene compound | Base, catalyst | nih.gov |
Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the computational and theoretical studies of the specific chemical compound “this compound” at this time.
The requested analysis, including specific data for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surfaces, atomic charges, and reaction pathway predictions, requires dedicated computational studies to have been performed and published for this exact molecule.
Therefore, the creation of a scientifically accurate article with the requested data tables and detailed research findings as per the provided outline cannot be fulfilled.
Computational Chemistry and Theoretical Studies on 8 Fluoro 6 Methylquinoline 3 Carbaldehyde
Mechanistic Insights through Computational Modeling
Elucidation of Reaction Mechanisms and Energy Barriers
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of organic reactions. rsc.orgrsc.orgscielo.brijrpr.com For quinoline-3-carbaldehyde derivatives, this involves mapping the potential energy surface of a reaction to identify transition states, intermediates, and the associated energy barriers that govern reaction rates and product selectivity.
Studies on related quinoline (B57606) structures have utilized DFT to investigate various transformations, including C-H bond functionalization, annulation strategies, and tautomerization processes. rsc.orgnih.govmdpi.com For instance, DFT calculations can determine the activation energies for different potential pathways, thereby predicting the most favorable reaction conditions. nih.gov In the context of 8-Fluoro-6-methylquinoline-3-carbaldehyde, theoretical studies could predict the regioselectivity of nucleophilic additions to the carbaldehyde group or electrophilic substitutions on the quinoline ring. The electron-withdrawing nature of the fluorine atom at the C8 position and the electron-donating methyl group at C6 would significantly influence the electron density distribution across the molecule, a factor that can be precisely modeled.
Table 1: Hypothetical Energy Profile for a Reaction of a Quinoline-3-carbaldehyde Derivative
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-311++G(d,p) | 0.0 |
| Transition State | B3LYP/6-311++G(d,p) | +25.4 |
| Product | B3LYP/6-311++G(d,p) | -15.2 |
This table is illustrative, based on typical values from DFT calculations on similar organic reactions and does not represent experimentally verified data for this compound.
Such computational exploration provides invaluable mechanistic insights that can guide experimental synthesis and optimization. researchgate.net
In Silico Approaches for Molecular Design and Structure-Property Relationships
In silico techniques are indispensable in modern drug discovery and materials science for designing novel molecules and predicting their properties, thereby accelerating the development process and reducing costs. mdpi.comsemanticscholar.org
Ligand-Based Design and Virtual Screening Methodologies
Ligand-based design is a powerful strategy employed when the three-dimensional structure of a biological target is unknown. mdpi.com This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a compound like this compound, this methodology could be used to discover new derivatives with enhanced biological profiles, such as anticancer or antimicrobial activity. nih.govnih.govresearchgate.net
The process typically begins with a set of known active compounds (a training set) that share a common scaffold, in this case, the quinoline ring. From this set, a pharmacophore model is generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity.
This pharmacophore model is then used as a 3D query to screen large virtual databases of chemical compounds. researchgate.net Molecules from the database that fit the pharmacophore model are identified as "hits" and are prioritized for further computational analysis or experimental testing. tandfonline.com This virtual screening process can efficiently sift through millions of compounds to identify a manageable number of promising candidates. Studies on various quinoline derivatives have successfully used this approach to identify potent inhibitors for targets like GLI1 and c-kit kinase. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijprajournal.com By developing a robust QSAR model, the activity of newly designed compounds can be predicted before they are synthesized.
For a series of analogs based on the this compound scaffold, a QSAR study would involve:
Data Set Collection: Assembling a series of compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and topological indices.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build an equation that correlates the descriptors with the activity.
Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. nih.govnih.gov
Successful 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on quinoline derivatives to design novel anticancer and antimalarial agents. mdpi.comnih.govjmaterenvironsci.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would enhance or diminish activity, providing clear guidance for rational drug design. imist.ma For example, a 3D-QSAR study on ring-substituted quinolinecarbaldehyde derivatives identified key structural requirements for anti-tuberculosis activity. nih.gov
Table 2: Example of Descriptors Used in a QSAR Model for Quinoline Analogs
| Compound | logP | Molecular Weight | Dipole Moment (Debye) | Predicted pIC50 |
| Analog 1 | 2.5 | 210.2 | 3.1 | 6.5 |
| Analog 2 | 3.1 | 224.3 | 3.5 | 7.1 |
| Analog 3 | 2.8 | 215.7 | 2.9 | 6.8 |
| Analog 4 | 3.5 | 240.4 | 4.0 | 7.5 |
This table presents hypothetical data to illustrate the components of a QSAR study. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. consensus.app In the context of drug design, MD simulations provide critical insights into the stability of a ligand within a protein's binding site and the conformational changes that both the ligand and protein may undergo. mdpi.comdoi.org
Once a potential binding mode of this compound or its derivative to a biological target is predicted (often through molecular docking), an MD simulation can be performed. nih.govmdpi.com This involves placing the protein-ligand complex in a simulated physiological environment (typically a box of water molecules with ions) and calculating the forces between atoms and their subsequent motions over a period, often ranging from nanoseconds to microseconds. acs.orgacs.orgresearchgate.net
Key analyses from MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of crucial hydrogen bonds between the ligand and the protein, which are often key to binding affinity.
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.
MD simulations have been effectively used to validate the docking poses and understand the interaction dynamics of various quinoline-based inhibitors, confirming the stability of their interactions with targets such as kinases and reverse transcriptase. mdpi.comnih.gov
Table 3: Common Outputs from a Molecular Dynamics Simulation Analysis
| Analysis Metric | Description | Typical Indication of Stability |
| Protein RMSD | Measures the average deviation of the protein backbone from its initial position. | Plateauing of the RMSD curve after an initial equilibration period. |
| Ligand RMSD | Measures the deviation of the ligand's atoms relative to the protein's binding site. | Low and stable RMSD values, indicating the ligand remains in the binding pocket. |
| Hydrogen Bonds | The number and occupancy of hydrogen bonds formed between the ligand and protein. | Consistent formation of key hydrogen bonds throughout the simulation. |
Advanced Applications of 8 Fluoro 6 Methylquinoline 3 Carbaldehyde As a Synthetic Synthon
Role as a Precursor for Complex Heterocyclic Architectures
The inherent reactivity of the aldehyde group, coupled with the stable quinoline (B57606) scaffold, positions 8-Fluoro-6-methylquinoline-3-carbaldehyde as an ideal starting material for the synthesis of intricate heterocyclic systems. Its utility is particularly evident in reactions that build additional rings onto the quinoline framework, leading to fused and polycyclic structures.
Synthesis of Fused Quinoline Systems (e.g., Pyrroloquinolines, Pyrazoloquinolines, Thiazoloquinolines)
Quinoline-3-carbaldehydes are well-established precursors for constructing fused heterocyclic systems through cyclocondensation reactions. The aldehyde group serves as an electrophilic site that readily reacts with binucleophilic reagents to form new five- or six-membered rings fused to the quinoline core.
Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological interest, can be achieved using quinoline-3-carbaldehyde derivatives. One common strategy involves the condensation of a substituted quinoline-3-carbaldehyde with hydrazine or its derivatives. For instance, the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine, followed by intramolecular cyclization, yields a 1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov Another route involves converting the carbaldehyde to a nitrile, which then undergoes cycloaddition with hydrazine to form a pyrazolo[3,4-b]quinolin-3-amine. nih.gov These established methods suggest that this compound can be effectively utilized in similar synthetic pathways to produce novel fluoro- and methyl-substituted pyrazoloquinolines.
Thiazoloquinolines: Similarly, the synthesis of thiazole-containing fused systems is a known application for quinoline-3-carbaldehydes. A representative synthesis involves a multi-step sequence starting from a 2-chloro-3-formyl-6-methylquinoline. nih.gov This precursor is first condensed with an acetophenone, and the resulting unsaturated ketone is then reacted with hydrazinecarbothioamide to form a quinolinyl-pyrazole-1-carbothioamide. Subsequent refluxing with ethyl bromoacetate leads to the formation of a fused thiazol-4(5H)-one derivative. nih.gov This pathway demonstrates the utility of the carbaldehyde group in building complex, multi-ring systems, a strategy directly applicable to this compound.
The following table summarizes representative cyclization reactions using quinoline-3-carbaldehyde analogs as precursors to form fused heterocyclic systems.
| Precursor | Reagents | Fused System |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 1. Phenylhydrazine2. Heat in Nitrobenzene/Pyridine (B92270) | Pyrazolo[3,4-b]quinoline nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | 1. Aqueous Ammonia/CAN2. Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine nih.gov |
| 2-Chloro-3-formyl-6-methylquinoline | 1. Acetophenone/NaOH2. Hydrazinecarbothioamide3. Ethyl bromoacetate | Quinolinyl-thiazol-4(5H)-one nih.gov |
Building Block for Polycyclic Aromatic Nitrogen Heterocycles
Beyond simple fused systems, this compound is a valuable building block for more extensive polycyclic aromatic nitrogen heterocycles (PANHs). These larger, often planar, systems are of interest in materials science and medicinal chemistry. The reactivity of quinoline-3-carbaldehydes in multicomponent reactions allows for the efficient assembly of these complex scaffolds. A one-pot reaction between 2-chloroquinoline-3-carboxaldehydes, 2-aminobenzimidazole, and a base can produce novel benzo-imidazopyrimido[4,5-b]quinolone derivatives, which are planar, conjugated systems with notable fluorescence properties. researchgate.net This demonstrates how the carbaldehyde function can be pivotal in stitching together multiple heterocyclic components into a single, complex polycyclic architecture.
Development of Ligands in Coordination Chemistry
The quinoline nucleus, particularly when functionalized, is a classic scaffold for the design of ligands in coordination chemistry. The nitrogen atom in the quinoline ring and the oxygen atom of the carbaldehyde group (or its derivatives) can act as coordination sites for metal ions.
Design of Metal-Chelating Ligands with Quinoline-Carbaldehyde Scaffolds
The aldehyde group on the this compound scaffold is an excellent anchor for creating multidentate ligands, most commonly through the formation of Schiff bases. Schiff base ligands are synthesized by the condensation of an aldehyde with a primary amine, such as an aniline (B41778) or a hydrazide. rsc.orgijprajournal.com
For example, quinoline-3-carbohydrazide, a derivative of the carbaldehyde, reacts with various aromatic aldehydes to form Schiff base ligands. mdpi.com These ligands possess multiple potential coordination sites, including the quinoline nitrogen, the azomethine nitrogen, and a carbonyl oxygen, making them effective chelators for a range of transition metal ions like Cu(II), Ni(II), and Co(II). mdpi.comuq.edu.au The resulting metal complexes often exhibit octahedral geometries. mdpi.comuq.edu.au By applying this chemistry, this compound can be readily converted into a diverse library of Schiff base ligands, with the fluorine and methyl groups providing a means to fine-tune the electronic and steric properties of the resulting metal complexes.
Exploration in Catalysis and Supramolecular Chemistry
Derivatives of quinoline-3-carbaldehyde are emerging as important structures in the fields of catalysis and supramolecular chemistry. In asymmetric catalysis, chiral quinoline-based ligands are highly sought after. The synthesis of axially chiral 4-arylquinoline-3-carbaldehydes has been achieved through organocatalytic methods, highlighting the importance of this molecular framework in designing stereoselective processes. rsc.org The aldehyde group in these products can be further transformed into other functional groups to create novel chiral ligands or catalysts. rsc.org
In supramolecular chemistry, the planar nature of the quinoline ring and the presence of hydrogen bond acceptors (nitrogen and oxygen) allow molecules like this compound to participate in non-covalent interactions such as π–π stacking and hydrogen bonding. These interactions dictate the crystal packing in the solid state and can be exploited to design self-assembling systems and functional materials. researchgate.net
Materials Science Applications as a Structural Component
The quinoline-3-carbaldehyde framework is a promising structural component for advanced materials, particularly those with interesting photophysical properties. Polysubstituted quinolines that form donor-π-acceptor systems are of considerable interest for their potential in optoelectronics. nih.gov
In such systems, the quinoline-3-carbaldehyde moiety can act as the electron-accepting part of the molecule. By attaching electron-donating aryl groups to the quinoline core, for example via Suzuki-Miyaura cross-coupling reactions on a halogenated precursor, it is possible to create compounds with intramolecular charge transfer (ICT) characteristics. nih.gov These materials often exhibit fluorescence, and their absorption and emission properties can be tuned by changing the substituents on the quinoline and aryl rings. nih.gov The presence of a fluorine atom in this compound is particularly significant, as fluorination is a common strategy to modulate the electronic properties, metabolic stability, and membrane permeability of organic molecules. Therefore, this compound is a prime candidate for development into novel fluorophores for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes in bioimaging. researchgate.netnih.gov
Precursors for Organic Electronic Materials (e.g., OLEDs, DSSCs)
The inherent photophysical properties of the quinoline ring system make it an attractive candidate for the construction of materials used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Polysubstituted quinolines are frequently employed as emitting chromophores or as electron-acceptor units in donor-π-acceptor systems, which are fundamental to the performance of these devices. nih.gov The presence of a fluorine atom in the 8-position of this compound is particularly advantageous. Fluorination is a common strategy in the design of organic electronic materials as it can lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation.
In the context of OLEDs, quinoline derivatives are utilized as ligands in transition metal complexes that form the emissive layer of the device. nih.gov The aldehyde group at the 3-position of this compound serves as a reactive handle for further molecular elaboration, allowing for the synthesis of more complex, conjugated systems with tailored optoelectronic properties. For instance, the aldehyde can undergo condensation or cross-coupling reactions to extend the π-conjugation, a key factor in tuning the emission color and efficiency of OLEDs. The 6-methyl group can also contribute to the solubility and film-forming properties of the final material, which is crucial for device fabrication.
Table 1: Properties of Related Quinolines in Organic Electronics
| Compound Family | Application | Key Structural Features | Observed Properties |
|---|---|---|---|
| Polyarylquinolines | Optoelectronics | Extended π-conjugation | Serve as emitting chromophores and electron-acceptor units. nih.gov |
| Fluoro-substituted Organics | OLEDs, OFETs | C-F bonds | Lowered HOMO/LUMO levels, enhanced electron injection and stability. |
| 6-Fluoro-2-methylquinoline | OLED Materials | Fluorinated quinoline | Key intermediate for high-performance OLEDs due to electronic properties. nbinno.com |
| Quinoline-based Dyes | DSSCs | Donor-π-acceptor design | Function as sensitizers for light harvesting and electron injection. |
Integration into Fluorescent Scaffolds and Molecular Probes
The quinoline nucleus is a well-established fluorophore, and its derivatives are widely used in the design of fluorescent scaffolds and molecular probes for detecting biologically and environmentally important species. researchgate.netnih.gov this compound is an excellent starting material for creating such probes due to the inherent fluorescence of the quinoline ring and the reactive aldehyde functionality. This aldehyde group can be readily converted into various functional groups, such as Schiff bases, hydrazones, or alcohols, which can act as recognition sites or modulate the photophysical properties of the molecule upon binding to a target analyte. nih.gov
Derivatives of 8-aminoquinoline and 8-hydroxyquinoline are particularly renowned as fluorogenic chelators for metal ions, such as Zn²⁺. nih.gov The nitrogen atom of the quinoline ring and a heteroatom on the substituent at the 8-position can form a stable chelate with the metal ion, leading to a significant change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target ion. The 3-carbaldehyde group of this compound can be used to introduce such chelating moieties or to link the quinoline fluorophore to other molecular systems. For example, condensation with a substituted hydrazine or amine can yield a Schiff base that can serve as a selective binding site for a specific analyte.
The fluorine and methyl substituents on the quinoline ring can further refine the properties of the resulting fluorescent probe. The electron-withdrawing fluorine atom can influence the acidity of N-H protons in derivatives, affecting the binding affinity and selectivity for certain cations. Both substituents can also impact the photophysical properties, such as quantum yield and Stokes shift, as well as cell membrane permeability in biological imaging applications.
Table 2: Examples of Quinoline-Based Fluorescent Probes
| Probe Type | Target Analyte | Mechanism of Action | Reported Characteristics |
|---|---|---|---|
| 8-Amidoquinoline Derivatives | Zn²⁺ | Chelation-enhanced fluorescence (CHEF) | High selectivity and biocompatibility for biological applications. nih.gov |
| (E)-6-styrylquinoline-based compounds | β-amyloid (Aβ) plaques | Binding to plaques modulates fluorescence | Potential as imaging probes for neurodegenerative diseases. nih.gov |
| TFMAQ-8Ar Derivatives | Lipid Droplets | Solvatochromism | High quantum yield in non-polar environments, allowing specific imaging. nih.gov |
| Quinoline-based Probe | H₂S | Reaction with analyte alters fluorescence | Fast response, high sensitivity, and good selectivity. researchgate.net |
Utilization as a Derivatizing Reagent in Analytical Methodologies
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Aldehydes are common derivatizing reagents because they readily react with primary amines to form stable Schiff bases (imines). This reaction is widely used in chromatography to enhance the detection of amino acids, peptides, and other primary amine-containing compounds.
This compound can serve as a fluorescent tagging agent for this purpose. By reacting the target analyte (containing a primary amine) with the quinoline-3-carbaldehyde, a fluorescent quinoline moiety is attached to the analyte. This allows for highly sensitive detection using fluorescence spectroscopy, which is often much more sensitive than standard UV-Vis absorption detection. The resulting Schiff base derivatives can be easily separated by techniques like high-performance liquid chromatography (HPLC) and quantified with high precision.
The reaction of a quinoline-3-carbaldehyde with an amine is a straightforward condensation reaction, often carried out under mild conditions. rsc.org The fluorine and methyl groups on the this compound can be beneficial in this application. They can influence the reactivity of the aldehyde group and the chromatographic behavior of the resulting derivatives. Furthermore, the inherent fluorescence of the quinoline tag provides the basis for sensitive detection. This makes this compound a potentially valuable tool for the trace analysis of primary amines in complex matrices, such as biological fluids or environmental samples.
Future Directions and Emerging Research Opportunities
Exploration of Novel Reactivity Modes and Unexpected Transformations
The 8-Fluoro-6-methylquinoline-3-carbaldehyde scaffold possesses multiple reactive sites: the aldehyde group, the quinoline (B57606) core, and the fluoro and methyl substituents. Future research is poised to uncover novel reactivity and transformations beyond standard aldehyde chemistry. The aldehyde group is a versatile handle for various transformations, including Wittig reactions to form styryl derivatives, multicomponent reactions like the Petasis borono-Mannich reaction, and condensation reactions to build fused heterocyclic systems. acs.orgmdpi.com
Quinoline-3-carbaldehydes are known to be valuable precursors for a wide range of biologically significant scaffolds. researchgate.net Research could explore unexpected cyclization reactions, rearrangements, or C-H activation strategies on the quinoline nucleus, catalyzed by transition metals. mdpi.com The presence of the fluorine atom at the C8 position and the methyl group at C6 influences the electronic properties of the ring system, potentially leading to unique reactivity patterns that differ from unsubstituted quinoline-3-carbaldehydes. Investigating these electronic effects could lead to the discovery of unprecedented chemical transformations and the synthesis of novel molecular architectures. nih.govrsc.org
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Sustainable and Scalable Production Methodologies for Industrial Applications
For any compound to have practical applications, its synthesis must be sustainable and scalable. Traditional methods for quinoline synthesis often rely on harsh conditions, toxic reagents, and stoichiometric oxidants, which generate significant waste and are costly. mdpi.comnih.gov Future research must focus on developing "green" synthetic protocols for this compound.
This includes the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.comtandfonline.com Multicomponent reactions (MCRs) are particularly attractive as they offer high atom economy by combining multiple starting materials in a single step. nih.gov The development of continuous-flow processes could also enable safer, more efficient, and scalable production. researchgate.net Researchers are exploring the use of recyclable catalysts, such as polymer-supported sulphonic acid, to further enhance the sustainability of quinoline synthesis. asianpubs.org Adopting these green chemistry principles will be crucial for the potential industrial-scale production of this compound and its derivatives. rsc.org
Expanding the Scope of Derivatization for Advanced Functional Materials
The unique electronic and structural features of the this compound scaffold make it an excellent candidate for the development of advanced functional materials. The quinoline core is a known fluorophore, and strategic derivatization can tune its photophysical properties for applications in sensors, imaging agents, and organic light-emitting diodes (OLEDs).
Future work will involve expanding the library of derivatives through reactions at the aldehyde group and modifications of the quinoline ring. For example, Suzuki-Miyaura cross-coupling reactions can be used to introduce various aryl groups, creating donor-π-acceptor systems with interesting intramolecular charge transfer (ICT) properties. nih.govresearchgate.net The aldehyde can be transformed into other functional groups to tether the quinoline unit to polymers, surfaces, or other molecular systems, leading to the creation of novel materials with tailored optical, electronic, or biological properties. nih.gov
Q & A
Basic: What are the optimal synthetic routes for preparing 8-fluoro-6-methylquinoline-3-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound can be achieved via nucleophilic substitution or microwave-assisted methods. For example, analogous compounds like 6-fluoro-2-methoxyquinoline-3-carbaldehyde are synthesized using potassium carbonate and DMF under reflux, with yields dependent on reaction time and stoichiometry . Key steps include:
- Precursor selection : Chloro-substituted intermediates (e.g., 2-chloro-6-fluoroquinoline-3-carbaldehyde) are common starting materials.
- Solvent optimization : Polar aprotic solvents (DMF, methanol) enhance reactivity.
- Purification : Fractional distillation or recrystallization improves purity, as seen in yields of ~70–85% for similar quinoline derivatives .
Advanced: How can structural contradictions in NMR or XRD data for this compound derivatives be resolved?
Methodological Answer:
Discrepancies in spectroscopic data often arise from tautomerism or crystallographic packing effects. For instance:
- NMR analysis : Fluorine’s electronegativity deshields adjacent protons, causing splitting patterns. Compare experimental -/-NMR with computational models (DFT) to validate assignments .
- XRD validation : Crystal structures of related compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) reveal planar quinoline rings; deviations may indicate impurities or polymorphism .
- Cross-referencing : Use databases like NIST Chemistry WebBook or PubChem to compare melting points and spectral libraries .
Basic: What purification techniques are most effective for isolating this compound from byproducts?
Methodological Answer:
- Chromatography : Flash column chromatography with ethyl acetate/hexane (3:7) resolves aldehyde byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 96–99°C for analogous 2-methyl-6-quinolinecarbaldehyde) .
- Distillation : Fractional distillation under reduced pressure minimizes thermal decomposition .
Advanced: How do substituent effects (fluoro, methyl) influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Fluoro group : Enhances electrophilicity at the 3-carbaldehyde position, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the 6-methyl group may reduce Pd catalyst efficiency .
- Methyl group : Stabilizes intermediates via hyperconjugation but may limit regioselectivity in nucleophilic additions.
- Experimental design : Use kinetic studies (e.g., monitoring via -NMR) to compare reaction rates with non-methylated analogs .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile aldehydes.
- Waste disposal : Segregate halogenated waste and consult biohazard protocols, as recommended for bromomethyl-fluoroquinoline derivatives .
Advanced: How can researchers design assays to evaluate the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, including drug-resistant strains.
- MIC determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.
- Mechanistic studies : Combine with fluorescence microscopy to assess membrane disruption, as demonstrated for tricyclic fluoroquinolones .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 202.1 for related aldehydes) and fragmentation patterns .
- FT-IR : Identify aldehyde C=O stretches (~1700 cm) and C-F vibrations (~1200 cm) .
- Elemental analysis : Validate purity (e.g., C 59.41%, H 2.99% for CHFNO) .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier orbitals and reactivity indices .
- Docking studies : Target DNA gyrase (PDB ID: 1KZN) to simulate binding interactions; compare with experimental IC values .
- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
